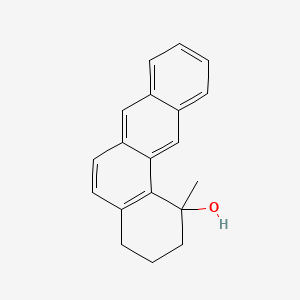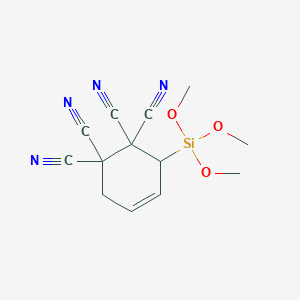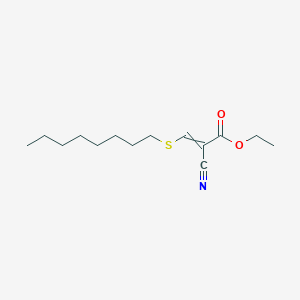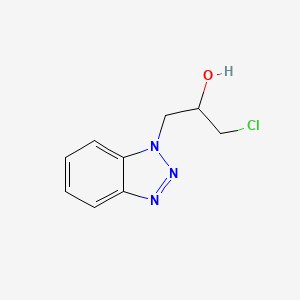
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate is an organic compound that belongs to the class of aromatic esters It features a benzene ring substituted with chlorine, fluorine, and isocyanate groups, along with an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with ethyl benzoate, nitration is performed to introduce a nitro group at the desired position on the benzene ring.
Halogenation: The nitro compound is then subjected to halogenation to introduce chlorine and fluorine atoms at specific positions.
Reduction: The nitro group is reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Isocyanation: Finally, the amine group is converted to an isocyanate group using phosgene or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing chlorine or fluorine.
Hydrolysis: Ethyl 2-chloro-4-fluoro-5-carboxybenzoate.
Addition Reactions: Urethanes or ureas depending on the nucleophile used.
科学研究应用
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with specific biological activities.
Materials Science: Utilized in the preparation of polymers and advanced materials with unique properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity makes it useful in studying enzyme inhibition and protein labeling.
相似化合物的比较
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can be compared with other similar compounds such as:
Ethyl 2-chloro-5-isocyanatobenzoate: Lacks the fluorine atom, which may affect its reactivity and applications.
Ethyl 4-fluoro-5-isocyanatobenzoate: Lacks the chlorine atom, leading to different chemical properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be exploited in various applications.
属性
CAS 编号 |
91151-66-5 |
|---|---|
分子式 |
C10H7ClFNO3 |
分子量 |
243.62 g/mol |
IUPAC 名称 |
ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate |
InChI |
InChI=1S/C10H7ClFNO3/c1-2-16-10(15)6-3-9(13-5-14)8(12)4-7(6)11/h3-4H,2H2,1H3 |
InChI 键 |
FGZQEZUAHBDFKP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)F)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)




![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)

![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)

